Indolophenanthridine

Vue d'ensemble

Description

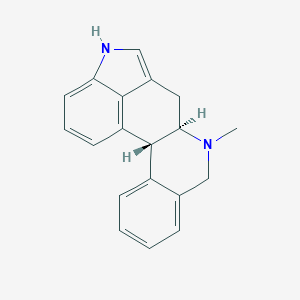

CY-208-243 est un composé connu pour son rôle d'agoniste sélectif du récepteur de la dopamine D1. Il a montré son efficacité dans des modèles animaux de la maladie de Parkinson, ce qui en fait un composé significatif dans la recherche neurologique . Le nom chimique du composé est 4,6,6a,7,8,12b-hexahydro-7-méthylindolo(4,3-ab)-phénanthridine, et il a une formule moléculaire de C19H18N2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CY-208-243 implique plusieurs étapes, y compris la formation de la structure de base indolo-phénanthridine. Des détails spécifiques sur les voies de synthèse et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. On sait que le composé peut être synthétisé par une série de réactions organiques impliquant les précurseurs et les réactifs appropriés .

Méthodes de production industrielle

Le composé est principalement utilisé à des fins de recherche, et les méthodes de production à grande échelle ne sont peut-être pas largement établies .

Analyse Des Réactions Chimiques

Types de réactions

CY-208-243 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure du composé, altérant potentiellement son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du CY-208-243 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et du produit cible .

Principaux produits formés

Les principaux produits formés à partir des réactions du CY-208-243 dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des analogues fonctionnalisés .

Applications de la recherche scientifique

CY-208-243 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : Le composé a montré un potentiel dans le traitement de la maladie de Parkinson en raison de son activité agoniste sélective au niveau des récepteurs de la dopamine D1.

Mécanisme d'action

CY-208-243 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D1. Cette liaison active les récepteurs, ce qui conduit à la stimulation de l'adénylate cyclase et à la production d'adénosine monophosphate cyclique (AMPc). L'augmentation des taux d'AMPc déclenche une cascade de voies de signalisation intracellulaires qui aboutissent à la modulation de l'activité neuronale . L'activité agoniste sélective du composé au niveau des récepteurs de la dopamine D1 en fait un outil précieux pour étudier le rôle de ces récepteurs dans divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

Structural Characteristics

Indolophenanthridine is characterized by a fused indole and phenanthridine structure, which contributes to its distinctive chemical properties. The compound's nitrogen-rich polycyclic framework enhances its reactivity and biological activity, making it a subject of extensive research.

Biological Activities

2.1 Anti-Cancer Properties

This compound derivatives have demonstrated promising anti-cancer properties in preclinical studies. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Indolophenanthridines may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased cancer cell death.

- Cell Lines Tested : Studies have reported effective results against breast, lung, and colorectal cancer cell lines, showcasing the broad spectrum of activity.

2.2 Anti-Parasitic Effects

In addition to their anti-cancer potential, indolophenanthridines exhibit anti-parasitic effects. They have shown efficacy against several parasitic infections, including those caused by protozoa and helminths.

Optoelectronic Applications

Recent advancements in the synthesis of helical indolophenanthridines have opened new avenues for optoelectronic applications. These compounds exhibit unique optical properties, such as:

- Aggregation-Induced Emission (AIE) : Helical indolophenanthridines demonstrate significant changes in luminescence behavior based on their aggregation state, making them suitable for applications in light-emitting devices.

- Solvatochromism : The compounds display remarkable shifts in luminescence based on solvent polarity, which can be exploited in sensor technologies.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds. The following table summarizes key comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Indole | Basic structure | Simpler structure without phenanthridine moiety |

| Phenanthridine | Fused ring system | Lacks the indole nitrogen functionality |

| Calothrixin B | Related alkaloid | Exhibits distinct anti-cancer properties |

| Indolo[3,2-a]phenanthridine | Substituted derivative | Specific regioselectivity in synthesis |

This compound's unique combination of both indole and phenanthridine frameworks imparts distinct chemical reactivity and biological activity not observed in its simpler counterparts.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- A study published in Organic Letters reported the synthesis of helical indolophenanthridines and their promising optoelectronic properties, highlighting their potential for use in advanced materials .

- Another investigation focused on the anti-cancer effects of various this compound derivatives, demonstrating their ability to induce apoptosis in multiple cancer cell lines .

Mécanisme D'action

CY-208-243 exerts its effects by selectively binding to dopamine D1 receptors. This binding activates the receptors, leading to the stimulation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels triggers a cascade of intracellular signaling pathways that ultimately result in the modulation of neuronal activity . The compound’s selective agonist activity at dopamine D1 receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Plusieurs composés sont similaires au CY-208-243 en termes de structure et d'activité biologique. Il s'agit notamment de :

Rotigotine : Un agoniste du récepteur de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Unicité du CY-208-243

CY-208-243 est unique en raison de son activité agoniste sélective au niveau des récepteurs de la dopamine D1 et de son efficacité dans les modèles animaux de la maladie de Parkinson . Contrairement à d'autres agonistes D1-sélectifs, le CY-208-243 a montré des résultats prometteurs pour inverser les déficits moteurs et améliorer la fonction neurologique dans des études précliniques . Cela en fait un composé précieux pour des recherches plus approfondies et un développement thérapeutique potentiel.

Activité Biologique

Indolophenanthridine is a complex organic compound featuring a fused indole and phenanthridine structure, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activities of this compound, focusing on its anticancer and antiparasitic properties, along with relevant research findings and case studies.

Structural Characteristics

Indolophenanthridines are characterized by their unique pentacyclic structure, which includes both indole and phenanthridine moieties. This structural complexity contributes to their distinctive chemical properties and biological activities. The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Indole | Basic structure | Simpler structure without phenanthridine moiety |

| Phenanthridine | Fused ring system | Lacks the indole nitrogen functionality |

| Calothrixin B | Related alkaloid | Exhibits distinct anti-cancer properties |

| Indolo[3,2-a]phenanthridine | Substituted derivative | Specific regioselectivity in synthesis |

Anticancer Activity

Indolophenanthridines have demonstrated significant anticancer properties in various studies. Notably, calothrixins A and B, which are bioactive metabolites derived from cyanobacteria, exhibit potent antiproliferative activity against human cancer cell lines. For instance:

- HeLa Cells : Calothrixin A showed an IC value of 40 nM, while calothrixin B had an IC of 350 nM against cervical cancer cells .

- Mechanism of Action : These compounds act as poisons for human DNA topoisomerase I, stabilizing the topoisomerase I-DNA binary complex and preventing DNA religation, leading to apoptosis .

The following table summarizes key findings regarding the anticancer activity of calothrixins:

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| Calothrixin A | HeLa | 40 | Topoisomerase I poison |

| Calothrixin B | HeLa | 350 | Topoisomerase I poison |

| Calothrixin A | Jurkat | 1.6 | Induces apoptosis via DNA damage |

Antiparasitic Activity

Indolophenanthridines also exhibit promising antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that these compounds can inhibit chloroquine-resistant strains of this parasite .

Case Studies and Research Findings

- Calothrixin A and Apoptosis : Research conducted by Waring et al. demonstrated that calothrixin A induces apoptosis in Jurkat cells more effectively than menadione, a known apoptosis inducer. The study found that calothrixin A caused significant cell cycle arrest in the G/M phase at lower concentrations compared to menadione .

- Topoisomerase I Interaction : Another study highlighted that calothrixins stabilize the covalent topoisomerase I/DNA complex, showing a stabilization percentage significantly lower than that observed with camptothecin, a standard topoisomerase I inhibitor .

- Cytotoxicity Against Cancer Cells : In vivo studies using murine models indicated that indolophenanthridines were well tolerated compared to traditional chemotherapeutics like cisplatin, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for indolophenanthridine derivatives, and how do experimental conditions influence yield and purity?

- Methodological Answer : Common methods include Schiff base-homophthalic anhydride cyclization followed by thionyl chloride-mediated dehydrogenation, as well as Pd-catalyzed reactions involving aryl iodides and alkynes . Yield optimization often requires precise control of temperature, solvent (e.g., DMF or THF), and catalyst loading. Purity is typically assessed via HPLC or column chromatography. For reproducibility, ensure detailed documentation of stoichiometry and reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds, and how are spectral contradictions resolved?

- Methodological Answer : NMR (¹H/¹³C) , mass spectrometry (HRMS) , and IR spectroscopy are critical for structural confirmation. Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from conformational isomerism or impurities. Cross-validation using X-ray crystallography or computational modeling (DFT) is recommended to resolve ambiguities .

Q. What in vitro assays are routinely used to evaluate the cytotoxic activity of indolophenanthridines?

- Methodological Answer : MTT or SRB assays in human cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves (IC₅₀ values) should be generated with triplicate measurements and appropriate controls (e.g., cisplatin). Ensure adherence to cell culture protocols (e.g., passage number, serum concentration) to minimize variability .

Q. How are research questions on this compound’s biological targets formulated to ensure feasibility?

- Methodological Answer : Start with a literature review to identify understudied targets (e.g., topoisomerase inhibition or kinase modulation). Define hypotheses using PICO framework (Population, Intervention, Comparison, Outcome). Pilot studies using siRNA knockdown or enzyme inhibition assays can validate target relevance before large-scale experiments .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound analogs across studies be systematically analyzed?

- Methodological Answer : Perform meta-analysis with standardized criteria: normalize IC₅₀ values to cell line-specific controls, account for assay variability (e.g., incubation time), and apply statistical tools (ANOVA, Tukey’s HSD). Cross-referencing with structural data (e.g., substituent effects on lipophilicity) can explain discrepancies .

Q. What strategies optimize the selectivity of indolophenanthridines toward cancer cells over healthy tissues?

- Methodological Answer : Use proteomics (e.g., affinity chromatography) to identify off-target interactions. Modify substituents (e.g., PEGylation) to enhance tumor penetration via EPR effects. Evaluate selectivity using co-culture models or zebrafish xenografts to mimic in vivo conditions .

Q. How can computational methods predict this compound-protein binding modes, and what experimental validation is required?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding interactions. Validate predictions via SPR (surface plasmon resonance) for binding affinity and X-ray crystallography for co-crystal structures. Discrepancies between in silico and experimental data may require force field adjustments .

Q. What experimental designs are suitable for elucidating the mechanism of action of indolophenanthridines in epigenetic modulation?

- Methodological Answer : Combine ChIP-seq (chromatin immunoprecipitation) to identify histone modification changes and RNA-seq for differential gene expression. Use CRISPR-Cas9 knockouts of suspected epigenetic regulators (e.g., HDACs) to confirm mechanistic pathways. Dose-dependent effects must be correlated with phenotypic assays (e.g., apoptosis) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic properties?

- Methodological Answer : Systematically vary substituents at key positions (e.g., C-6 or C-11) and assess logP , metabolic stability (microsomal assays), and bioavailability (Caco-2 permeability). Use QSAR models to prioritize analogs for in vivo testing. PK/PD modeling in rodents guides dose optimization .

Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to study this compound’s polypharmacology?

- Methodological Answer : Combine network pharmacology (STRING database) to map protein interaction networks with high-throughput screening (HTS) against kinase panels. Validate multi-target effects using siRNA libraries or phosphoproteomics. Such integration requires collaborative workflows between synthetic chemists and bioinformaticians .

Q. Guidance for Researchers

- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for detailed methodology, including raw data deposition and statistical rigor .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to ARRIVE guidelines for animal welfare .

- Data Presentation : Use tables to compare synthetic yields, IC₅₀ values, or computational binding energies. Append raw spectra or simulation trajectories as supplementary files .

Propriétés

IUPAC Name |

(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKIDLXXXIELU-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042598 | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100999-26-6 | |

| Record name | CY 208-243 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CY 208-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CY-208243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.